molecular formula C27H32N6O6S2 B2572296 ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-06-1

ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2572296
CAS No.: 393850-06-1
M. Wt: 600.71
InChI Key: WUUXGRMWXMTGSX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 1,2,4-triazole moiety, a formamido group, and ester functionalities. Its structure integrates sulfur-containing heterocycles (thiophene, triazole) and electron-withdrawing groups (nitro, ester), which are critical for modulating physicochemical properties and biological activity. The compound’s synthesis likely involves multistep reactions, including thioether bond formation between the triazole and acetamido linker, followed by cyclization and functionalization steps.

Properties

IUPAC Name

ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O6S2/c1-4-6-12-32-21(14-28-24(35)17-11-10-16(3)19(13-17)33(37)38)30-31-27(32)40-15-22(34)29-25-23(26(36)39-5-2)18-8-7-9-20(18)41-25/h10-11,13H,4-9,12,14-15H2,1-3H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUXGRMWXMTGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the triazole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and thiophene rings, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiophene rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The combination of a nitro group, butyl chain, and cyclopenta[b]thiophene core may synergistically enhance both antimicrobial and antitumor activities compared to simpler analogues.
  • Synthetic Challenges: Low yields in Petasis reactions (22% in ) suggest the need for optimizing catalytic systems (e.g., Pd nanoparticles) for the target compound.
  • Therapeutic Potential: Docking studies (cf. ) predict high affinity for bacterial DNA gyrase and human kinase targets, warranting in vitro validation.

Biological Activity

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups, including a triazole ring and a cyclopenta[b]thiophene moiety. These structural features are crucial for its biological activity.

Structural Formula

C22H30N4O3S\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{3}\text{S}

Key Features

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Cyclopenta[b]thiophene : Implicated in various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. For instance, triazolethiones have shown significant chemopreventive effects and have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study: Triazole Derivatives in Cancer Therapy

A study on mercapto-substituted 1,2,4-triazoles demonstrated their ability to inhibit the growth of several cancer cell lines through mechanisms involving oxidative stress and apoptosis . The specific compound under review may share similar mechanisms due to its structural components.

Antimicrobial Activity

Compounds with thiophene rings have been reported to exhibit antimicrobial properties. The presence of sulfur in the thiophene structure may enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death .

Research Findings

A synthesis study indicated that derivatives of triazoles exhibited notable antibacterial and antifungal activities against various pathogens. The compound's unique structure suggests it may also possess similar antimicrobial properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be inferred from the biological activities associated with its structural components. Triazoles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds like triazoles often inhibit enzymes critical for cancer cell metabolism.
  • Induction of Apoptosis : The activation of apoptotic pathways can lead to programmed cell death in cancer cells.
  • Modulation of Immune Response : By influencing cytokine production, this compound could potentially modulate immune responses.

Data Table: Summary of Biological Activities

Activity TypeEvidence/SourceMechanism
Anticancer Apoptosis induction
Antimicrobial Membrane disruption
Anti-inflammatory Cytokine inhibition

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